![molecular formula C15H19N3O5 B2408686 Methyl 2-[(3-carbamoylpiperidin-1-yl)methyl]-3-nitrobenzoate CAS No. 861211-57-6](/img/structure/B2408686.png)

Methyl 2-[(3-carbamoylpiperidin-1-yl)methyl]-3-nitrobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

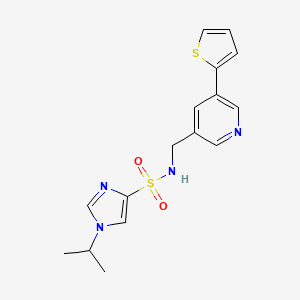

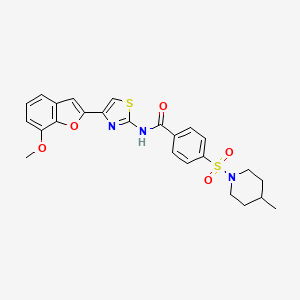

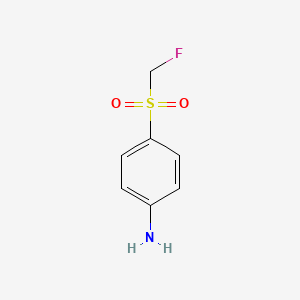

Molecular Structure Analysis

The molecular formula of “Methyl 2-[(3-carbamoylpiperidin-1-yl)methyl]-3-nitrobenzoate” is C15H19N3O5 . The InChI code for this compound is 1S/C15H19N3O5/c1-23-15(20)11-5-2-6-13(18(21)22)12(11)9-17-7-3-4-10(8-17)14(16)19/h2,5-6,10H,3-4,7-9H2,1H3,(H2,16,19) .Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 321.33 . The compound is solid in physical form . More specific physical and chemical properties are not available in the retrieved data.Scientific Research Applications

Hydrogen-Bonded Structures in Analogs

Studies have explored the hydrogen-bonded structures in chemical analogs of Methyl 2-[(3-carbamoylpiperidin-1-yl)methyl]-3-nitrobenzoate. For instance, Portilla et al. (2007) investigated the molecular structures of methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate, which exhibits a polarized structure and forms hydrogen-bonded chains of rings. This research provides insight into the structural aspects of related compounds (Portilla et al., 2007).

Chemical Synthesis and Reaction Products

Solubility and Physicochemical Properties

The solubility and physicochemical properties of related compounds have been a subject of research, as seen in the work of Hart et al. (2017). They measured the solubility of 2-methyl-3-nitrobenzoic acid in various solvents, which is valuable for understanding the solubility behavior of similar compounds (Hart et al., 2017).

Pharmaceutical and Biomedical Applications

The potential pharmaceutical and biomedical applications of similar compounds have been explored. Kuethe and Beutner (2009) discussed the synthesis of 2‐arylindole‐4‐carboxylic amides using methyl 2-methyl-3-nitrobenzoate, indicating the relevance of such compounds in pharmaceutical synthesis (Kuethe & Beutner, 2009).

Analytical Methods

Analytical methods for detecting and quantifying related compounds have also been a focus. Xue and Nan (2002) described a gas chromatography method for the determination of 2-methyl-3-nitrobenzoic acid, which could be adapted for related compounds (Xue & Nan, 2002).

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .

properties

IUPAC Name |

methyl 2-[(3-carbamoylpiperidin-1-yl)methyl]-3-nitrobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O5/c1-23-15(20)11-5-2-6-13(18(21)22)12(11)9-17-7-3-4-10(8-17)14(16)19/h2,5-6,10H,3-4,7-9H2,1H3,(H2,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BERHYLKIUWZPFC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])CN2CCCC(C2)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2408615.png)

![(5-Cyclopropyl-1,2-oxazol-3-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2408618.png)

![Ethyl 5-(adamantane-1-carbonylamino)-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2408623.png)